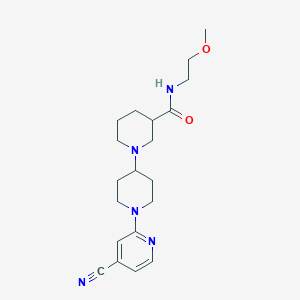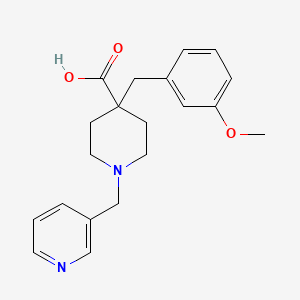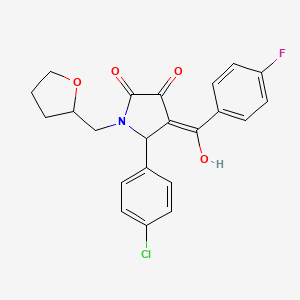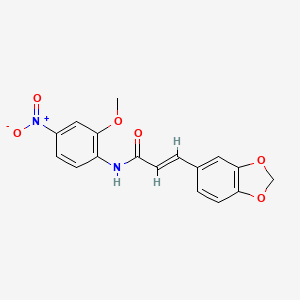
1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, also known as BPC-157, is a synthetic peptide that has been gaining attention in the scientific community for its potential therapeutic applications. BPC-157 is a pentadecapeptide, meaning it consists of 15 amino acids, and has a molecular weight of 1419.53552 g/mol.
Mecanismo De Acción
The exact mechanism of action of 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to work through several different pathways. This compound has been shown to increase the expression of growth factors, such as vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF), which promote tissue repair and regeneration. It also has anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to have a protective effect on cells, reducing oxidative stress and promoting cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
- Accelerating the healing of various tissues, including muscle, tendon, ligament, bone, and skin
- Promoting the regeneration of damaged nerve tissue and improving functional recovery after nerve injury
- Reducing inflammation and promoting the production of anti-inflammatory cytokines
- Increasing the expression of growth factors, such as VEGF and FGF, which promote tissue repair and regeneration
- Reducing oxidative stress and promoting cell survival
- Improving the integrity of the gastrointestinal tract and reducing the risk of ulcer formation
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its stability. This compound is resistant to degradation by enzymes and has a long half-life, making it suitable for in vivo studies. Additionally, this compound has a low toxicity profile and has been shown to be well-tolerated in animal studies.
One limitation of using this compound in lab experiments is its cost. This compound is a synthetic peptide, and the cost of synthesis and purification can be high. Additionally, the effects of this compound can be dose-dependent, and determining the optimal dose for a particular application can be challenging.
Direcciones Futuras
There are several future directions for research on 1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide, including:
- Further exploration of its potential therapeutic applications, including wound healing, tissue repair, and neuroprotection
- Investigation of its potential to treat gastrointestinal disorders, such as inflammatory bowel disease and peptic ulcer disease
- Studies to determine the optimal dose and route of administration for different applications
- Exploration of its mechanism of action and the pathways through which it promotes tissue repair and regeneration
- Development of more cost-effective synthesis methods for this compound
Conclusion:
This compound is a synthetic peptide that has shown promise in a variety of therapeutic applications, including wound healing, tissue repair, and neuroprotection. Its mechanism of action is not fully understood, but it is believed to work through several different pathways, including the promotion of tissue repair and regeneration, reduction of inflammation, and protection of cells. This compound has a low toxicity profile and is well-tolerated in animal studies, but its cost can be a limitation for lab experiments. Future research on this compound will likely focus on further exploring its therapeutic applications and mechanism of action, as well as developing more cost-effective synthesis methods.
Métodos De Síntesis
1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide is synthesized through solid-phase peptide synthesis, using standard Fmoc chemistry. The amino acid sequence is assembled on a solid support, and the peptide is cleaved from the resin using trifluoroacetic acid. The resulting crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and the final product is obtained as a white powder.
Aplicaciones Científicas De Investigación
1'-(4-cyanopyridin-2-yl)-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide has been studied extensively for its potential therapeutic applications, including wound healing, tissue repair, and anti-inflammatory effects. It has been shown to accelerate the healing of various tissues, including muscle, tendon, ligament, bone, and skin. This compound has also been shown to have neuroprotective effects, promoting the regeneration of damaged nerve tissue and improving functional recovery after nerve injury. Additionally, this compound has been studied for its potential to treat gastrointestinal disorders, such as inflammatory bowel disease and peptic ulcer disease.
Propiedades
IUPAC Name |
1-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]-N-(2-methoxyethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O2/c1-27-12-8-23-20(26)17-3-2-9-25(15-17)18-5-10-24(11-6-18)19-13-16(14-21)4-7-22-19/h4,7,13,17-18H,2-3,5-6,8-12,15H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLQKWDDGPCCHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)C2CCN(CC2)C3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-bromobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5435949.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-[4-(1-phenyl-1H-imidazol-4-yl)benzoyl]-3-piperidinol](/img/structure/B5435950.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-{[1-(2-fluorophenyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5435957.png)
![2-({1-cyclohexyl-4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B5435967.png)
![N-[1-(3-methoxyphenyl)ethyl]-3-methylbenzamide](/img/structure/B5435972.png)
![1-[2-(4-isopropylpiperazin-1-yl)ethyl]-1'-methyl-1H,1'H-2,2'-biimidazole](/img/structure/B5435982.png)
![4-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5435994.png)
![(3aR*,5S*,6S*,7aS*)-2-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5435999.png)

![4-[2-(2-furyl)vinyl]-2,2-dimethyl-2,3-dihydro-1H-1,5-benzodiazepine hydrochloride](/img/structure/B5436015.png)


![methyl 2-[(N,N-dimethylglycyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5436040.png)